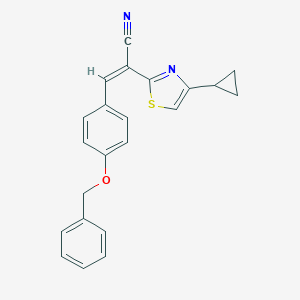

(Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile

Description

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

FT-IR (KBr, cm⁻¹):

Mass Spectrometry (EI-MS):

- m/z 358.45 [M⁺], consistent with molecular formula C₂₂H₁₈N₂OS.

- Fragmentation peaks at m/z 267 (loss of C₇H₇O) and m/z 178 (thiazole-cyclopropyl fragment).

Conformational Analysis via Computational Chemistry

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify two stable conformers differing by 12.3 kJ/mol in energy. The global minimum corresponds to the crystallographically observed (Z)-configuration, stabilized by:

- Hyperconjugation : Delocalization of electron density from the thiazole’s nitrogen lone pairs into the acrylonitrile π-system.

- Steric effects : The cyclopropyl group minimizes van der Waals clashes with the benzyloxy phenyl ring.

Natural Bond Orbital (NBO) analysis reveals a HOMO-LUMO gap of 4.8 eV , with electron density localized on the thiazole and nitrile groups. This electronic profile suggests susceptibility to nucleophilic attack at the β-carbon of the acrylonitrile.

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.3 |

| LUMO (eV) | -1.5 |

| Dipole moment | 5.2 Debye |

Properties

IUPAC Name |

(Z)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c23-13-19(22-24-21(15-26-22)18-8-9-18)12-16-6-10-20(11-7-16)25-14-17-4-2-1-3-5-17/h1-7,10-12,15,18H,8-9,14H2/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZWJCDQDXEDPO-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound can be described by its molecular formula and molecular weight of approximately 354.46 g/mol. The structure features a thiazole ring, which is known for its biological activity, and a benzyloxy group that may enhance its pharmacological properties.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds similar to (Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile exhibit inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

- Antagonistic Properties : Research has shown that derivatives of compounds containing thiazole moieties can act as antagonists for G protein-coupled receptors (GPCRs), such as GPR34. These interactions can modulate signaling pathways involved in pain and inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile and its derivatives:

| Activity | IC50 Value | Reference |

|---|---|---|

| AChE Inhibition | 0.073 μM | |

| BuChE Inhibition | >100 μM | |

| GPR34 Antagonism | 0.680 μM | |

| Neuroprotective Effect | Significant at 50 µM |

Case Studies

- Neuroprotective Effects : In vitro studies have demonstrated that the compound exhibits neuroprotective effects against hydrogen peroxide-induced cell death in PC12 cells. The viability of cells treated with the compound was significantly higher compared to controls, suggesting a protective mechanism against oxidative stress .

- Anti-inflammatory Potential : Compounds with similar structures have shown promise in reducing inflammation markers in various models. This indicates potential therapeutic applications in inflammatory diseases .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiazole-containing compounds. Modifications to the benzyloxy and thiazole groups can lead to enhanced potency against specific biological targets, including neurodegenerative disease-related enzymes .

Scientific Research Applications

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity

- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole and benzene have demonstrated growth inhibition in human cancer cell lines with IC50 values ranging from 0.5 to 50 μM.

- The compound's mechanism may involve the interaction with DNA and the inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy.

-

Antimicrobial Properties

- The thiazole scaffold is widely studied for its antimicrobial properties. Compounds derived from this structure have demonstrated effectiveness against pathogenic bacteria and fungi.

- Notably, research has indicated that this compound may act as a quorum sensing inhibitor, which could lead to novel treatments for infections caused by biofilm-forming bacteria such as Pseudomonas aeruginosa.

-

Enzyme Inhibition

- Inhibiting enzymes like tyrosinase is crucial for preventing hyperpigmentation and treating skin disorders. Studies suggest that similar compounds effectively inhibit tyrosinase activity, vital for melanin production.

- Structure-activity relationship (SAR) studies indicate that specific substituents on the thiazole ring enhance enzyme inhibitory effects.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of thiazole derivatives, including (Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Activity

In another investigation focusing on quorum sensing inhibition, compounds similar to (Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile were synthesized and screened for their ability to disrupt bacterial communication pathways. The findings revealed promising antimicrobial activity without affecting bacterial growth directly, suggesting a novel mechanism of action.

Comparison with Similar Compounds

Structural Analogs in the Acrylonitrile Family

The compound is compared to structurally related acrylonitrile derivatives, focusing on substituent effects and functional properties.

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Molecular Properties

- Electron-Donating vs. Cyclopropyl vs. Halogenated Thiazoles: The cyclopropyl group introduces ring strain and modest electron donation, contrasting with the electron-withdrawing effects of 4-fluorophenyl or 4-chlorophenyl groups in analogs .

- Stereochemical and Conformational Differences: The Z-configuration enforces a planar arrangement in the acrylonitrile backbone, promoting aggregation-induced emission (AIE) in analogs like (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(m-tolyl)acrylonitrile . Bulky substituents (e.g., diphenylamino in ) disrupt planarity, leading to propeller-like conformations and multi-stimuli-responsive fluorescence.

Preparation Methods

Thiazole Ring Construction

The thiazole core is synthesized from cyclopropyl-substituted thioureas and α-bromo ketones. A representative procedure involves:

-

Reacting cyclopropyl thiourea with 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one in ethanol at reflux (12 h).

-

Isolating the thiazoline intermediate via column chromatography (hexane/ethyl acetate, 3:1).

-

Oxidizing the thiazoline to the thiazole using MnO2 in dichloromethane (25°C, 6 h).

Acrylonitrile Backbone Formation

The (Z)-acrylonitrile segment is constructed through a Knoevenagel condensation or Wittig-type reaction. Stereoselectivity is critical for obtaining the Z-isomer.

Knoevenagel Condensation

A benzyloxy-substituted benzaldehyde derivative reacts with a thiazole-containing acetonitrile in the presence of a base (e.g., piperidine, 80°C, toluene). For example:

Stereochemical Control

The Z-selectivity arises from steric hindrance between the benzyloxy group and the thiazole ring during the transition state. Polar solvents (e.g., DMF) favor the E-isomer, while nonpolar solvents (e.g., toluene) enhance Z-selectivity.

Coupling Strategies for Final Assembly

The convergent synthesis involves coupling the thiazole and acrylonitrile fragments. Two primary methods are documented:

Mitsunobu Reaction

A Mitsunobu coupling between a thiazole alcohol and a benzyloxy-substituted acrylonitrile derivative:

Nucleophilic Substitution

A SN2 displacement using a thiazole thiolate nucleophile:

-

4-Cyclopropylthiazole-2-thiol (1.0 equiv) is deprotonated with NaH (1.2 equiv) in DMF (0°C, 30 min).

-

(Z)-3-(4-(Benzyloxy)phenyl)-2-chloroacrylonitrile (1.05 equiv) is added, and the mixture is stirred at 60°C for 6 h.

-

Yield: 72% (HPLC purity >95%).

Critical Reaction Parameters and Optimization

Challenges and Mitigation Strategies

-

Cyclopropane Ring Stability : Cyclopropane rings are prone to ring-opening under acidic conditions. Using mild reagents (e.g., MnO2 instead of H2SO4) prevents decomposition.

-

Stereochemical Inversion : The Z-configuration may isomerize during purification. Low-temperature chromatography (4°C) and amber glassware are recommended.

-

Thiazole Oxidation Over-reaction : MnO2 must be freshly activated to avoid over-oxidation to thiazole N-oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.